molecular formula C13H20O3 B1250728 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid

11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid

Cat. No. B1250728
M. Wt: 224.3 g/mol
InChI Key: XUQIFDLHGYJREE-HLTZDAHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid is a medium-chain fatty acid.
11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid is a natural product found in Mucor with data available.

Scientific Research Applications

1. Chemical Constituents in Medicinal Fungi

Research has identified 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid as a constituent in the submerged whole broth of Antrodia camphorata, a medicinal fungus. This compound was discovered alongside other new and known compounds, contributing to the understanding of the chemical profile of this species (Shao et al., 2008).

2. Synthesis and Characterization in Organic Chemistry

In another study, a range of new derivatives of cinnamic acid, including compounds structurally related to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, were synthesized. The study emphasized the use of specific chemical reactions and analytical techniques like NMR to elucidate the structures of these novel compounds (Akhtar et al., 2009).

3. Interaction with Human Serum Albumin

A study investigated the binding affinities of various phenolic acids and derivatives, including those similar to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, to human serum albumin. The research provided insights into the structure-affinity relationships and the impact of these interactions on antioxidant activity (Zhang et al., 2018).

4. Surface Chemistry Applications

Surface-chemical gradients involving molecules like 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid have been characterized using infrared and XPS techniques. This research contributes to the understanding of how such compounds interact with surfaces, which is crucial in materials science and nanotechnology (Venkataraman et al., 2006).

5. Nonenzymatic Formation in Plants

A study focused on the nonenzymatic formation of compounds including 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid in plant extracts. This research is significant in understanding the biosynthetic pathways and physiological significance of such compounds in plants (Noordermeer et al., 2000).

6. Antimicrobial Properties

Compounds derived from plants, including structures similar to 11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid, have been studied for their antimicrobial properties. This research adds to the exploration of natural products for potential therapeutic uses (Nogueira et al., 2021).

properties

Product Name

11-hydroxy-4-methyl-2E,4E,6E-dodecatrienoic acid

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(2E,4E,6E)-11-hydroxy-4-methyldodeca-2,4,6-trienoic acid

InChI

InChI=1S/C13H20O3/c1-11(9-10-13(15)16)7-5-3-4-6-8-12(2)14/h3,5,7,9-10,12,14H,4,6,8H2,1-2H3,(H,15,16)/b5-3+,10-9+,11-7+

InChI Key

XUQIFDLHGYJREE-HLTZDAHQSA-N

Isomeric SMILES

CC(CCC/C=C/C=C(\C)/C=C/C(=O)O)O

Canonical SMILES

CC(CCCC=CC=C(C)C=CC(=O)O)O

synonyms

11-hydroxy-4-methyl-2,4,6-dodecatrienoic acid
11-OH-4-Me-dodecatrienoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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